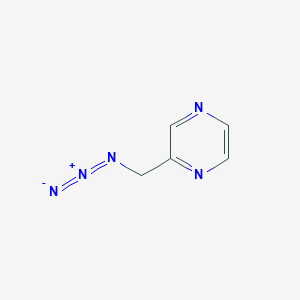

2-(Azidomethyl)pyrazine

Beschreibung

Contextualization within Contemporary Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. tandfonline.com Among these, N-heterocycles (those containing nitrogen) are particularly prominent due to their widespread presence in natural products, pharmaceuticals, and advanced materials. tandfonline.comnih.gov The pyrazine (B50134) ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in this class. researchgate.net

Pyrazine and its derivatives are considered electron-deficient aromatic systems, a property that influences their reactivity and makes them valuable building blocks in synthesis. researchgate.net The study of 2-(azidomethyl)pyrazine is situated within the broader effort to synthesize and functionalize pyrazine scaffolds. Researchers have developed numerous methods for creating pyrazine derivatives, including condensation reactions, coupling reactions, and cyclizations. tandfonline.comsioc-journal.cn The introduction of an azidomethyl group onto the pyrazine core creates a bifunctional molecule with distinct reactive sites, offering a versatile platform for further chemical exploration and the development of complex molecular architectures.

Significance of Azide (B81097) and Pyrazine Functionalities in Organic Synthesis and Scaffold Design

The chemical character of this compound is defined by its two key functional groups: the pyrazine ring and the azide moiety. Each contributes unique and valuable properties to the molecule, making it a significant tool in organic synthesis and the design of new chemical scaffolds.

The pyrazine ring is a common feature in a wide array of commercially and biologically important molecules. tandfonline.com It is found in many natural products and is a core component of various flavors and fragrances. researchgate.net In the pharmaceutical and agricultural sectors, the pyrazine scaffold is present in numerous bioactive compounds, including those with anticancer and antimicrobial properties. rjpbcs.commdpi.comnih.gov Its aromatic, electron-deficient nature makes it a stable and predictable building block for constructing larger, more complex molecules. researchgate.net

The azide group (-N₃) is a high-energy functional group that has become indispensable in modern organic synthesis. baseclick.eu Despite its energetic nature, its reactivity is highly specific, reacting with only a few other functional groups under mild conditions. baseclick.eu This selective reactivity is the cornerstone of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, which form stable triazole rings. baseclick.eubohrium.com This reaction is exceptionally reliable and is widely used in drug discovery, materials science, and bioconjugation. bohrium.com Furthermore, the azide group can be readily reduced to a primary amine, making it an effective protected form of an amine for multi-step syntheses. baseclick.eunih.gov

The combination of these two functionalities in this compound results in a versatile chemical entity. The pyrazine ring acts as a stable, aromatic scaffold, while the azidomethyl group provides a reactive handle for a variety of chemical transformations.

Table 1: Properties and Synthetic Utility of Azide and Pyrazine Moieties

| Functional Group | Key Properties | Common Applications in Synthesis |

|---|---|---|

| Pyrazine | - Aromatic, 6-membered N-heterocycle- Electron-deficient ring system researchgate.net- Weakly basic researchgate.net | - Scaffold for pharmaceuticals and agrochemicals nih.govrjpbcs.com- Component of flavors and fragrances researchgate.net- Building block in materials science |

| Azide (-N₃) | - High-energy, yet selectively reactive baseclick.eu- 1,3-dipole for cycloadditions baseclick.eu- Precursor to amines and nitrenes baseclick.eunih.gov | - Key component in "click chemistry" (cycloadditions) bohrium.com- Masked amine group for protecting group strategies baseclick.eu- Synthesis of N-heterocycles (e.g., tetrazoles, triazoles) nih.govrsc.org |

Overview of Research Trajectories for Azidomethylated Pyrazine Derivatives

While specific research focused exclusively on this compound is not extensively documented, its potential research trajectories can be inferred from the well-established chemistry of its constituent parts. The primary avenues of investigation would likely leverage the unique reactivity of the azidomethyl group attached to the stable pyrazine core.

One major research direction involves using the azide for cycloaddition reactions . The Huisgen 1,3-dipolar cycloaddition between the azide of this compound and various alkynes would be a straightforward and efficient method to synthesize a library of 1,2,3-triazole-linked pyrazine derivatives. baseclick.eubohrium.com This "click chemistry" approach is a powerful tool for drug discovery and for linking the pyrazine unit to other molecules, such as biomolecules or polymers.

A second significant trajectory is the reduction of the azide to form 2-(aminomethyl)pyrazine. The transformation of an azide into a primary amine is a high-yield process, often achieved through methods like the Staudinger reaction or catalytic hydrogenation. nih.gov The resulting aminomethylpyrazine is a valuable intermediate itself, as the primary amine can undergo a wide range of reactions, such as amide bond formation, alkylation, or reductive amination, to build more complex structures.

Finally, research would likely explore the biological activity of this compound and its derivatives. Given that both pyrazine and triazole rings (formed from the azide) are common pharmacophores found in many bioactive compounds, new molecules synthesized from this precursor would be strong candidates for screening for various therapeutic properties, including anticancer, antimicrobial, or kinase inhibitory activity. tandfonline.comnih.govgoogle.com The pyrazine moiety would serve as the core scaffold, while modifications made via the azidomethyl group would allow for the fine-tuning of biological function.

Table 2: Potential Research Applications of this compound

| Research Area | Description | Key Reactions | Potential Outcome |

|---|---|---|---|

| Click Chemistry & Bioconjugation | Utilizing the azide for highly efficient and specific ligation reactions. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). baseclick.eu | Synthesis of pyrazine-triazole conjugates for pharmaceutical or materials science applications. |

| Synthetic Intermediate Chemistry | Using the azide as a precursor to other functional groups. | Azide reduction (e.g., Staudinger Reaction, Hydrogenolysis) to a primary amine. nih.gov | Access to 2-(aminomethyl)pyrazine for further elaboration into complex target molecules. |

| Medicinal Chemistry & Drug Discovery | Designing and synthesizing novel compounds for biological screening. | Cycloaddition to form triazoles; reduction and subsequent derivatization of the amine. | Discovery of new pyrazine-based therapeutic agents with potential biological activity. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-di(azidomethyl) pyrazine massey.ac.nz |

| 2,6-Bis(azidomethyl)pyridine researchgate.net |

| 2-(aminomethyl)pyrazine |

| (S)-2-(azidomethyl)pyrrolidine rsc.org |

| Pyrazine |

| Triazole |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(azidomethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-10-9-4-5-3-7-1-2-8-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIWZNBMMQUAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39204-48-3 | |

| Record name | 2-(Azidomethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC166138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Azidomethyl Pyrazine and Its Analogues

Strategic Approaches to the Azidomethyl Moiety Introduction

The formation of the C-N₃ bond in the methyl substituent of the pyrazine (B50134) ring is the key step in the synthesis of 2-(azidomethyl)pyrazine. The two most prominent strategies to achieve this are nucleophilic substitution on a halomethyl precursor and the conversion of a primary amine.

Nucleophilic Substitution Reactions with Halomethyl Pyrazine Precursors

A robust and widely applicable method for synthesizing this compound is the nucleophilic substitution reaction between a 2-(halomethyl)pyrazine and an azide (B81097) salt, typically sodium azide (NaN₃). This reaction hinges on the preparation of a suitable pyrazine precursor bearing a good leaving group, such as chlorine or bromine, on the methyl substituent.

The synthesis of the required 2-(halomethyl)pyrazine precursors, such as 2-(chloromethyl)pyrazine (B1585198) or 2-(bromomethyl)pyrazine, can be achieved from 2-methylpyrazine (B48319) or its derivatives through radical halogenation or from 2-(hydroxymethyl)pyrazine using various halogenating agents. For instance, the conversion of a hydroxymethyl group to a chloromethyl group can be accomplished using reagents like thionyl chloride (SOCl₂) or cyanuric chloride in DMF. mdpi.com The analogous transformation to a bromomethyl group can be performed with reagents like phosphorus tribromide (PBr₃). ejbps.com

Once the 2-(halomethyl)pyrazine is obtained, it is subjected to a nucleophilic substitution reaction with a source of azide ions.

Reaction: Pyrazin-2-yl-CH₂-X + NaN₃ → Pyrazin-2-yl-CH₂-N₃ + NaX (where X = Cl, Br)

This transformation is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism. The reaction proceeds by the attack of the nucleophilic azide ion (N₃⁻) on the electrophilic carbon of the halomethyl group, displacing the halide ion. eurjchem.com The choice of halogen can influence reactivity, with bromides generally being more reactive than chlorides. chemicalbook.com

Table 1: Key Reagents in Nucleophilic Substitution Route

| Precursor | Halogenating Reagent | Azide Source | Product |

|---|---|---|---|

| 2-(Hydroxymethyl)pyrazine | Thionyl chloride (SOCl₂) | Sodium Azide (NaN₃) | This compound |

Diazo Transfer and Amine Azidation Routes

An alternative strategy involves the conversion of 2-(aminomethyl)pyrazine into the corresponding azide. This precursor, pyrazin-2-ylmethanamine, is a known synthetic intermediate. beilstein-journals.org The transformation of the primary amino group (-NH₂) to an azide group (-N₃) can be accomplished through diazotization followed by substitution or via a direct diazo-transfer reaction.

In the classical approach, the primary amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt (Pyrazin-2-yl-CH₂-N₂⁺). organic-chemistry.org However, aliphatic diazonium salts are notoriously unstable and can readily decompose. organic-chemistry.org Subsequent reaction with sodium azide can trap this intermediate to yield the desired product, though this method can be challenging for primary alkylamines due to instability.

A more modern and often milder method is the direct diazo-transfer reaction. This involves treating the primary amine with a diazo-transfer reagent, which directly transfers a diazo group. acs.org Imidazole-1-sulfonyl azide and its salts (e.g., the hydrogen sulfate (B86663) salt) are effective reagents for this purpose, converting primary amines to azides under controlled conditions. acs.org The reaction mechanism involves the amine acting as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide, followed by a series of steps that result in the formation of the azide and a sulfonamide byproduct.

Pyrazine Ring Functionalization and Derivatization Strategies

The synthesis of analogues of this compound involves modifications to the heterocyclic core. These functionalizations can be performed either before or after the introduction of the azidomethyl group, depending on the compatibility of the functional groups with the planned reaction conditions. Pyrazine is an electron-deficient heterocycle, which influences its reactivity. slideshare.net

Common derivatization strategies include:

Halogenation: Direct halogenation of the pyrazine ring can introduce chloro, bromo, or iodo substituents, which serve as versatile handles for further transformations, such as cross-coupling reactions. youtube.com

Metalation and Cross-Coupling: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) or Turbo-Hauser bases (e.g., TMPMgCl·LiCl) can create a nucleophilic site on the pyrazine ring. nih.gov This allows for the introduction of various electrophiles or for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds. nih.gov

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. Iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been reported. nih.gov

N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This modification alters the electronic properties of the ring, activating it for different types of substitutions.

These strategies enable the synthesis of a diverse library of this compound analogues with various substituents on the pyrazine core, allowing for the systematic study of structure-activity relationships.

Chemo- and Regioselective Synthesis Considerations

When synthesizing substituted analogues, controlling the position of new functional groups (regioselectivity) and reacting one functional group in the presence of another (chemoselectivity) is paramount.

The inherent electronic properties of the pyrazine ring dictate the regioselectivity of substitution reactions. As a π-deficient system, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, especially if electron-withdrawing groups are present. slideshare.net

In the context of derivatization:

Regioselectivity: For a monosubstituted pyrazine, the position of the second substituent is influenced by the electronic nature of the first. For instance, in directed metalation protocols, a substituent can direct the deprotonation to an adjacent (ortho) position. nih.gov The synthesis of specifically substituted pyrazines often requires a multi-step approach where the order of reactions is crucial to achieve the desired isomer. unimas.my

Chemoselectivity: A molecule may possess multiple reactive sites. For example, a pyrazine derivative with both a halogen on the ring and a halomethyl side chain would present a challenge for chemoselectivity in nucleophilic substitution. The C-X bond in the side chain is typically more susceptible to Sₙ2 attack than the C-X bond on the aromatic ring. However, under forcing conditions or with specific catalysts, nucleophilic aromatic substitution can occur. Careful control of reaction conditions (temperature, nucleophile strength) is necessary to target the desired site.

Optimization of Reaction Conditions and Scalability Studies

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale process requires rigorous optimization of reaction conditions to ensure safety, efficiency, and reproducibility. Key parameters for optimization include solvent, temperature, reaction time, and stoichiometry of reagents. researchgate.net

For the nucleophilic substitution route to this compound, optimization would involve:

Solvent Screening: Evaluating a range of solvents to find one that provides good solubility for reactants while maximizing the reaction rate and minimizing side products.

Temperature Control: Determining the optimal temperature to ensure a reasonable reaction rate without causing decomposition of the starting materials or the heat-sensitive azide product.

Reagent Stoichiometry: Fine-tuning the molar ratio of the azide salt to the halomethyl pyrazine to drive the reaction to completion while minimizing unreacted starting materials and simplifying purification.

Scalability is a major consideration, especially for reactions involving potentially hazardous reagents or intermediates. Recent advances in chemical engineering have demonstrated the utility of continuous flow manufacturing for the synthesis of heterocyclic compounds. acs.orgfigshare.com A continuous flow process, where reagents are mixed in a flowing stream within a reactor, offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and the potential for higher throughput and automation. rsc.orgnih.govrsc.orgmdpi.com The development of a scalable synthesis for a key pyrazolopyrazine intermediate has been successfully demonstrated using a continuous flow approach, highlighting its applicability to complex heterocyclic synthesis. acs.orgfigshare.comresearchgate.net

Sustainable Synthesis Practices in Azidomethyl Pyrazine Preparation

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. tandfonline.comtandfonline.commobt3ath.comrasayanjournal.co.in

Key sustainable practices applicable to the synthesis of this compound include:

Safer Reagents: A significant safety concern in azide synthesis is the use of potentially explosive reagents. The development of 'sulfonyl-azide-free' (SAFE) diazo-transfer protocols represents a major advance. rsc.orgresearchgate.net These methods generate the active diazo-transfer agent in situ from more stable and less hazardous precursors like sodium azide and a sulfonyl chloride in an aqueous medium, avoiding the isolation of explosive sulfonyl azides. organic-chemistry.orgthieme-connect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve atom economy and reduce waste. tandfonline.comtandfonline.com

Green Solvents and Catalysis: The use of environmentally benign solvents, such as water or bio-based alcohols, is preferred over hazardous organic solvents. rsc.orgnih.gov Biocatalysis, using enzymes to perform chemical transformations, can offer high selectivity under mild conditions. For example, the enzyme-catalyzed synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow system has been reported as an efficient and greener method. rsc.orgnih.gov

Continuous Flow Technology: As mentioned in the scalability section, continuous flow processing is inherently a greener technology. It improves energy efficiency, enhances safety, and can reduce solvent usage and waste generation compared to traditional batch processing. rsc.orgnih.govrsc.orgmdpi.com

By integrating these strategies, the synthesis of this compound and its derivatives can be performed in a more efficient, safer, and environmentally responsible manner.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Aminomethyl)pyrazine |

| 2-(Bromomethyl)pyrazine |

| 2-(Chloromethyl)pyrazine |

| 2-(Hydroxymethyl)pyrazine |

| 2-Methylpyrazine |

| Dimethylformamide (DMF) |

| Imidazole-1-sulfonyl azide |

| Lithium diisopropylamide (LDA) |

| Phosphorus tribromide |

| Pyrazinamide |

| Sodium azide |

| Sodium nitrite |

| Thionyl chloride |

Chemical Reactivity and Mechanistic Investigations of 2 Azidomethyl Pyrazine

Cycloaddition Reactions of the Azide (B81097) Group

The azide group of 2-(azidomethyl)pyrazine is a 1,3-dipole, enabling it to undergo cycloaddition reactions with various unsaturated systems. These reactions are powerful tools for the construction of heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Scope

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org The reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. This catalytic process offers a dramatic rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgacs.org

The CuAAC reaction is known for its broad scope and tolerance of a wide range of functional groups, making it a robust method for bioconjugation and materials science. mdpi.comnih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous media, and typically provides the 1,4-regioisomer with high selectivity. organic-chemistry.orgnih.gov The catalytic cycle is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org

While specific kinetic data for the CuAAC reaction of this compound is not extensively documented, the reactivity is expected to be comparable to other benzylic azides. The reaction rate can be influenced by the choice of copper source, ligands, and reaction conditions. nih.gov A variety of terminal alkynes can be employed, leading to a diverse range of triazole products.

Table 1: Illustrative Scope of Alkynes in CuAAC Reactions with Benzyl (B1604629) Azide (as an analogue for this compound)

| Alkyne Reactant | Product | Typical Conditions |

| Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH |

| Propargyl alcohol | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | Cu(I) source, various solvents |

| Ethynyltrimethylsilane | 1-benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole | CuI, base, organic solvent |

| 1-Octyne | 1-benzyl-4-hexyl-1H-1,2,3-triazole | Cu(I) source, various solvents |

This table is illustrative and based on the general reactivity of benzyl azide in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes the high ring strain of cyclooctynes to achieve rapid cycloaddition with azides. magtech.com.cnjcmarot.com This bioorthogonal reaction is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern. nih.govnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon forming the more stable, fused triazole ring system. nih.gov

The reactivity of cyclooctynes in SPAAC can be tuned by modifying their structure; for instance, the introduction of electron-withdrawing groups can increase the reaction rate. nih.gov The reaction of this compound with various cyclooctyne derivatives is expected to proceed efficiently to yield the corresponding triazole adducts. The kinetics of these reactions can be monitored using techniques such as UV spectroscopy. nih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes (as analogues for this compound)

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne (OCT) | ~10⁻³ |

| Monofluorinated cyclooctyne (MOFO) | ~10⁻² |

| Difluorinated cyclooctyne (DIFO) | ~10⁻¹ |

| Dibenzoannulated cyclooctyne (DIBO) | ~10⁻¹ |

| Bicyclononyne (BCN) | ~10⁻¹ |

This table presents typical rate constants for benzyl azide and is intended to be illustrative for the reactivity of this compound.

1,3-Dipolar Cycloadditions with Dienophiles and Other Unsaturated Systems

Beyond alkynes, the azide group of this compound can undergo 1,3-dipolar cycloaddition reactions with other unsaturated compounds, particularly electron-deficient alkenes. dntb.gov.uaresearchgate.net These reactions lead to the formation of triazoline rings, which can be unstable and may undergo further transformations. researchgate.net

A notable example of a highly reactive dipolarophile is dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The reaction of azides with DMAD is generally facile and leads to the formation of a triazole product. The electron-withdrawing ester groups of DMAD significantly activate the alkyne for cycloaddition. While specific studies with this compound are not detailed, its reaction with DMAD is anticipated to proceed readily to form the corresponding 1,2,3-triazole-4,5-dicarboxylate. Other electron-deficient alkenes, such as those bearing nitro or cyano groups, can also serve as dipolarophiles in reactions with organic azides. nih.govnih.gov

Reduction Chemistry of the Azide Functionality

The azide group of this compound can be readily reduced to the corresponding primary amine, 2-(aminomethyl)pyrazine. This transformation is a key step in the synthesis of various biologically active molecules and ligands.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a common and efficient method for the reduction of azides to amines. asianpubs.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. rsc.orgmdpi.com The reaction conditions are generally mild, and the product, 2-(aminomethyl)pyrazine, can be obtained in high yield.

The choice of catalyst and solvent can be crucial, especially when dealing with heterocyclic systems like pyrazine (B50134), which can sometimes poison the catalyst. asianpubs.org For instance, the hydrogenation of pyridine (B92270) derivatives often requires acidic conditions to enhance the activity of the catalyst. asianpubs.org Palladium-catalyzed hydrogenation is a widely used method for this transformation. nih.govnih.gov

Table 3: Typical Conditions for Catalytic Hydrogenation of Aromatic Azides

| Catalyst | Solvent | Hydrogen Pressure | Temperature |

| 10% Pd/C | Methanol or Ethanol | 1-4 atm | Room Temperature |

| PtO₂ (Adams' catalyst) | Acetic Acid or Ethanol | 1-4 atm | Room Temperature |

| Raney Nickel | Ethanol | 1-50 atm | Room Temperature to 50 °C |

Staudinger Ligation and Related Transformations

The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines using phosphines, most commonly triphenylphosphine. organic-chemistry.orgalfa-chemistry.comwikipedia.org The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which is then hydrolyzed in the presence of water to yield the primary amine and a phosphine (B1218219) oxide. sigmaaldrich.comjk-sci.com

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to form the iminophosphorane. alfa-chemistry.comwikipedia.org The subsequent hydrolysis is driven by the formation of the very stable P=O double bond in the phosphine oxide byproduct. commonorganicchemistry.com

The Staudinger ligation is a modification of this reaction that has found significant application in bioconjugation, allowing for the formation of an amide bond. rsc.orgnih.govresearchgate.net For the simple reduction of this compound, the classical Staudinger reaction with subsequent aqueous workup is a highly effective method to produce 2-(aminomethyl)pyrazine. thermofisher.com

Reactivity of the Pyrazine Core

The pyrazine ring is characterized by two nitrogen atoms at the 1 and 4 positions, which exert a strong electron-withdrawing inductive effect. This electronic feature renders the pyrazine nucleus electron-deficient and significantly influences its reactivity compared to benzene. thieme-connect.de

The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution (SEAr). thieme-connect.de The presence of two electronegative nitrogen atoms deactivates the aromatic system towards attack by electrophiles. In acidic media, protonation of the nitrogen atoms leads to the formation of a cationic pyrazinium species, which further deactivates the ring. thieme-connect.de Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the unsubstituted pyrazine ring are generally not feasible or require harsh conditions with poor yields. researchgate.net

For electrophilic substitution to occur, the pyrazine ring typically requires the presence of strong electron-donating groups, which are not present in this compound; the azidomethyl group is itself electron-withdrawing. An alternative strategy to facilitate electrophilic attack involves the conversion of the pyrazine to its N-oxide. thieme-connect.descripps.edu The N-oxide functionality introduces electron density back into the ring system, making it more susceptible to electrophilic attack, often directing substitution to the positions ortho and para to the N-oxide group. youtube.com

| Reaction Type | Reagent/Conditions | Reactivity of Pyrazine Core | Outcome/Observation |

| Nitration | HNO₃/H₂SO₄ | Highly deactivated | No reaction under standard conditions |

| Halogenation | Br₂/FeBr₃ | Highly deactivated | No reaction under standard conditions |

| Sulfonation | Fuming H₂SO₄ | Highly deactivated | No reaction under standard conditions |

| Friedel-Crafts | RCOCl/AlCl₃ | Highly deactivated | No reaction, catalyst complexes with nitrogen atoms |

| SEAr on N-Oxide | e.g., Bromination | Activated ring | Substitution occurs, typically at positions 2- or 4- to the N-oxide |

In contrast to its inertness toward electrophiles, the π-deficient pyrazine ring is highly susceptible to nucleophilic attack. thieme-connect.de This reactivity is particularly pronounced in pyrazines bearing a good leaving group, such as a halogen. The typical mechanism for nucleophilic aromatic substitution (SNAr) on halopyrazines is an addition-elimination pathway. nih.govyoutube.com A nucleophile attacks an electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring. pearson.com

Studies on chloropyrazines have shown that they are more reactive towards nucleophiles than their corresponding pyridine analogues. thieme-connect.de Various nucleophiles, including alkoxides, hydroxides, and amines, can readily displace the chloride. rsc.org While this compound does not possess a leaving group directly on the aromatic ring, its electron-deficient character implies that if a derivative with a suitable leaving group were prepared (e.g., 2-chloro-6-(azidomethyl)pyrazine), it would be expected to undergo facile nucleophilic substitution.

| Substrate | Nucleophile | Conditions | Product |

| 2-Chloropyrazine | Sodium Methoxide | Methanol | 2-Methoxypyrazine |

| 2-Chloropyrazine | Morpholine | Various solvents | 2-Morpholinopyrazine researchgate.net |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | Boiling Benzene | 2,3-Dibenzyloxypyrazine rsc.org |

| Halogenated Pyrazines | Bisulfide (HS⁻) | Aqueous Solution | Thiolated Pyrazines nih.gov |

The two nitrogen atoms of the pyrazine ring possess lone pairs of electrons in sp² hybrid orbitals, which are not part of the aromatic sextet. These lone pairs are available for donation to metal ions, allowing pyrazine and its derivatives to function as effective ligands in coordination chemistry. nih.govrsc.org Pyrazine typically acts as a bidentate or, more commonly, a bridging ligand, where each nitrogen atom coordinates to a different metal center. This bridging capability allows for the formation of a wide array of multinuclear complexes, including dimers, polymers, and grid-type structures. otago.ac.nztandfonline.com

Numerous coordination compounds of pyrazine derivatives with first-row transition metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), as well as with Ru(III), have been synthesized and characterized. nih.govrsc.orgscispace.com The coordination of the metal ion to the pyrazine nitrogen atoms can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy, where shifts in the ring vibration frequencies are observed upon complexation. nih.gov In the case of this compound, the primary coordination sites would be the two ring nitrogen atoms, making it a suitable building block for constructing coordination polymers and metal-organic frameworks.

| Metal Ion | Pyrazine Ligand Type | Resulting Complex Structure | Characterization Methods |

| Cu(II) | Pyrazine-2,3-dicarboxamide | Dinuclear and tetranuclear grid-type complexes otago.ac.nz | X-ray Crystallography, UV-Vis Spectroscopy |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate coordination via azomethine and pyrazine nitrogen nih.gov | FTIR, Elemental Analysis, TGA |

| Ru(III) | Pyrazine-2-amidoxime, Pyrazine-2-thiocarboxamide | Octahedral complexes rsc.orgscispace.com | UV-Vis, FTIR, Electrochemical Measurements |

| Ag(II) | Pyrazine | Di(pyrazine)silver(II) complexes rsc.org | Thermal Analysis (TGA/DTA) |

Thermal and Photochemical Transformations and Stability Studies

The thermal and photochemical reactivity of this compound is dominated by the chemistry of the azidomethyl group. Organic azides are known to be high-energy functional groups that can decompose under thermal or photolytic conditions to extrude a molecule of dinitrogen (N₂), generating a highly reactive nitrene intermediate. mdpi.com

Thermal Transformations:

The thermal stability of organic azides varies significantly with their structure. Aryl azides generally require high temperatures for decomposition (often >140 °C), though this can be lowered by substituents. nih.gov Studies on related energetic polymers containing the azidomethyl group, such as glycidyl (B131873) azide polymer (GAP), show that the initial decomposition associated with the azide group begins at approximately 150 °C. mdpi.comdtic.mil Similarly, the thermal decomposition of azidopyridines proceeds with the primary release of molecular nitrogen. researchgate.net

Based on these precedents, the thermal decomposition of this compound is expected to proceed via the elimination of N₂ from the side chain to form the corresponding 2-(pyrazinylmethyl)nitrene. This highly reactive intermediate could then undergo a variety of subsequent reactions, such as C-H insertion, rearrangement, or intermolecular reactions like dimerization to form an azo compound. The decomposition is an exothermic process. nih.gov

Photochemical Transformations:

Photolysis provides an alternative, often milder, method for generating nitrenes from organic azides. Irradiation with UV light can induce the cleavage of the C-N and N-N bonds in the azide group, leading to the formation of the nitrene and N₂. mdpi.com Studies on vinyl azides have demonstrated that this transformation can even be initiated by visible light in the presence of a photosensitizer or, in some cases, directly. mdpi.com It is therefore anticipated that this compound would be photolabile, undergoing decomposition upon irradiation with UV light to yield the 2-(pyrazinylmethyl)nitrene, which would then engage in the same types of reactions as the thermally generated intermediate.

| Compound Type | Decomposition Method | Onset Temperature (°C) | Key Products |

| Phenyl Azide | Thermal | > 140 nih.gov | Phenylnitrene, N₂ |

| Glycidyl Azide Polymer (GAP) | Thermal | ~150 mdpi.commdpi.com | Nitrene intermediates, N₂ |

| p-Acetamidobenzenesulfonyl azide | Thermal | ~100 nih.gov | Sulfonylnitrene, N₂ |

| Azidopyridines | Thermal | Varies (e.g., 135 °C for diazidodicyanopyridine) researchgate.net | Nitrene intermediates, N₂ |

| Di(pyrazine)silver(II) peroxydisulfate | Thermal | > 90 rsc.org | O₂, pyrazine, SO₃ |

| Vinyl Azides | Photochemical (Blue LED) | Ambient | Substituted pyrroles (via nitrene/azirine) mdpi.com |

Applications of 2 Azidomethyl Pyrazine in Advanced Organic Synthesis

Modular Synthesis of Pyrazine-Containing Heterocycles

The azido (B1232118) group in 2-(azidomethyl)pyrazine is an ideal precursor for 1,3-dipolar cycloaddition reactions, most notably the Nobel Prize-winning Huisgen azide-alkyne cycloaddition, often referred to as "click chemistry". wikipedia.orgacs.org This reaction provides a highly efficient and modular route to connect the pyrazine (B50134) moiety to other molecular fragments through a stable 1,2,3-triazole linker. The reaction is characterized by its high yield, functional group tolerance, and straightforward reaction conditions.

The copper(I)-catalyzed version of this reaction (CuAAC) proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. acs.org By reacting this compound with various terminal alkynes, a diverse array of pyrazine-triazole hybrids can be synthesized. This modular approach is invaluable for creating libraries of compounds where the pyrazine core is held constant while the appended group is varied. nih.gov Furthermore, ruthenium-catalyzed cycloadditions (RuAAC) can be employed to selectively generate the 1,5-disubstituted triazole isomer, offering complementary control over the final structure. wikipedia.org These triazole-linked heterocycles are explored for various applications due to the triazole ring's ability to act as a stable peptide bond isostere and participate in hydrogen bonding. nih.gov

Table 1: Modular Synthesis via Azide-Alkyne Cycloaddition This table illustrates the general reaction scheme for the modular synthesis of pyrazine-triazole heterocycles using this compound as the starting material.

| Reaction Type | Reactants | Catalyst | Product | Regioselectivity |

|---|---|---|---|---|

| CuAAC | This compound, Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(Pyrazin-2-ylmethyl)-4-R-1H-1,2,3-triazole | 1,4-disubstituted |

| RuAAC | This compound, Alkyne (R-C≡CH) | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1-(Pyrazin-2-ylmethyl)-5-R-1H-1,2,3-triazole | 1,5-disubstituted |

| Thermal Cycloaddition | this compound, Alkyne (R-C≡CH) | Heat | Mixture of 1,4- and 1,5-isomers | Low |

Construction of Complex Polyfunctionalized Scaffolds and Architectures

Beyond cycloadditions, the azide (B81097) group of this compound can be readily transformed into other key functional groups, most importantly a primary amine. The Staudinger reaction, which involves treatment with a phosphine (B1218219) (like triphenylphosphine) followed by hydrolysis, provides a mild and efficient method for this reduction. sigmaaldrich.com This transformation converts this compound into 2-(aminomethyl)pyrazine.

The resulting aminomethyl compound is a highly valuable, polyfunctionalized scaffold. It features:

A primary amine, which can be used for amidation, sulfonylation, reductive amination, and other nucleophilic reactions.

Two nitrogen atoms within the pyrazine ring, which can act as hydrogen bond acceptors or sites for metal coordination.

An aromatic core that can engage in π-stacking interactions.

This combination of functional handles in a compact structure allows for the divergent synthesis of complex architectures. Starting from a single precursor, chemists can build out in multiple directions, attaching different functionalities to the amine and potentially coordinating metals to the pyrazine nitrogens, leading to molecules with intricate three-dimensional shapes and tailored properties.

Derivatization for Bioconjugation and Chemical Biology Probes (Focus on Synthetic Methodology)

The chemical properties of the azide group make this compound an excellent substrate for bioconjugation—the process of covalently linking molecules to biomolecules like proteins or nucleic acids. The key is the azide's bioorthogonality; it does not react with the vast majority of functional groups found in biological systems, ensuring that labeling is highly specific. nih.gov

Two primary synthetic methodologies are employed:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To avoid the cellular toxicity of copper catalysts, SPAAC utilizes strained cyclooctynes. nih.govmagtech.com.cn The high ring strain of the cyclooctyne (B158145) dramatically accelerates the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst. h1.co A pyrazine-based probe functionalized via this compound could be attached to a biomolecule that has been metabolically engineered to contain a cyclooctyne handle. nih.gov

Staudinger Ligation : This modification of the Staudinger reaction involves reacting the azide with a specifically engineered triarylphosphine bearing an ortho-ester trap. sigmaaldrich.comthermofisher.com The initial aza-ylide intermediate undergoes a rapid intramolecular cyclization and hydrolysis to form a stable amide bond, securely ligating the pyrazine moiety to the phosphine-tagged biomolecule. rsc.orgsemanticscholar.org This method is highly chemoselective and has been widely used to label lipids, glycans, and proteins in living systems. nih.gov

In these applications, the pyrazine core can serve as more than just a structural support; its unique electronic and metal-chelating properties could be harnessed for detection or modulation of biological processes.

Precursor for Advanced Materials and Supramolecular Assembly (Focus on Synthetic Role)

The dual functionality of this compound—a site for covalent bond formation (the azide) and a site for coordination (the pyrazine nitrogens)—makes it a powerful precursor, or tecton, for the synthesis of advanced materials.

Polymers : The azide-alkyne click reaction is a highly efficient polymerization technique. Reacting this compound with molecules containing two or more alkyne groups (diynes, triynes, etc.) can lead to the formation of novel polymers. In this step-growth polymerization, the pyrazine unit and the resulting triazole ring become integral parts of the polymer backbone, influencing its thermal, electronic, and solubility properties.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. rsc.org this compound can be used as a functionalized building block in MOF synthesis in two main ways. First, it can be pre-functionalized via click chemistry with a carboxylic acid-bearing alkyne; the resulting pyrazine-triazole-dicarboxylate can then serve as a linker in MOF synthesis. rsc.org Alternatively, a MOF can be constructed using linkers that already contain azidomethyl groups. The azide groups within the MOF pores can then be modified post-synthesis using click chemistry to introduce new functionalities, tailoring the properties of the framework for specific applications like gas separation or catalysis. chemistryviews.orgmdpi.comnih.gov

Table 2: Synthetic Role of this compound in Materials Science This table outlines the synthetic strategies for incorporating the this compound motif into polymers and Metal-Organic Frameworks (MOFs).

| Material Type | Synthetic Strategy | Role of this compound | Resulting Structure |

|---|---|---|---|

| Polymer | Step-growth polymerization via CuAAC | Monomer with an azide functional group | Linear or cross-linked polymer with pyrazine and triazole units in the backbone |

| MOF (Pre-functionalization) | CuAAC followed by solvothermal synthesis | Precursor to a larger, functionalized organic linker | Crystalline framework where the pyrazine-triazole unit is part of the linker structure |

| MOF (Post-Synthetic Modification) | Solvothermal synthesis followed by CuAAC | Source of pendant azide groups within a pre-formed MOF | MOF with pyrazine units in the linker and new functional groups attached via triazoles in the pores |

Development of Combinatorial Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as a library, for high-throughput screening in drug discovery and other fields. The azide-alkyne click reaction is exceptionally well-suited for this purpose due to its reliability, specificity, and simple purification. nih.govissuu.com

This compound serves as an excellent scaffold for building such libraries. In a typical solid-phase synthesis approach, the pyrazine core can be anchored to a resin. A large and diverse collection of alkyne-containing building blocks can then be reacted in parallel with the azide scaffold. Because the reaction goes to near-completion, purification is often straightforward, allowing for the rapid generation of hundreds or thousands of unique pyrazine-triazole compounds. This parallel synthesis approach enables the exploration of a vast chemical space around the pyrazine core, significantly accelerating the discovery of new molecules with desired biological or material properties. nih.gov

Computational and Theoretical Studies on 2 Azidomethyl Pyrazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-(azidomethyl)pyrazine, these calculations would typically begin with Density Functional Theory (DFT) or ab initio methods to determine the ground-state electronic structure, molecular orbital energies, and charge distribution.

The electronic structure of the parent pyrazine (B50134) (C₄H₄N₂) has been the subject of numerous theoretical investigations. nsf.govacs.orgresearchgate.net Pyrazine is a π-deficient aromatic system, a characteristic that governs its reactivity. The introduction of the azidomethyl (-CH₂N₃) group at the 2-position modifies this electronic landscape. The -CH₂- group acts as an insulating bridge, meaning the direct electronic conjugation between the azide (B81097) group and the pyrazine ring is minimal. However, the electronegative azide group can exert a significant inductive effect, influencing the charge distribution within the pyrazine ring.

Ab initio configuration interaction calculations performed on pyrazine have elucidated the ordering of its molecular orbitals and ionization potentials. researchgate.net These studies show that the highest occupied molecular orbital (HOMO) and the next-highest occupied molecular orbital (NHOMO) are key to its electronic behavior. nsf.gov Natural Bond Orbital (NBO) analysis would further reveal details about charge transfer interactions and the nature of the bonding between the pyrazine ring, the methylene bridge, and the azide group.

Table 1: Theoretical Binding Energies and Orbital Assignments for Pyrazine

| Orbital | Symmetry | Theoretical Binding Energy (eV) |

|---|---|---|

| HOMO | 6ag (n) | 9.288 |

| NHOMO | 1b1g (π) | 9.788 |

| 5b1u (n) | 11.164 | |

| 1b2g (π) | 11.497 |

Data derived from quantum chemical calculations on the parent pyrazine molecule. nsf.gov

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the azidomethyl substituent. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point. q-chem.comq-chem.comnih.gov

For this compound, the key dihedral angles governing its conformation would be:

Pyrazine-C-C-N: Rotation of the entire azidomethyl group relative to the pyrazine ring.

C-C-N-N: Rotation around the bond connecting the methylene carbon to the azide nitrogen.

Computational studies on analogous molecules, such as lupinine azide which contains a flexible azidomethyl group, have shown that multiple low-energy conformers can exist, separated by small energy barriers (0.15–0.60 kcal/mol). mdpi.com A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would identify the energy minima corresponding to stable conformers and the saddle points corresponding to transition states between them. mdpi.comnih.gov This analysis reveals the relative populations of different conformers at a given temperature and provides insight into the molecule's dynamic behavior.

Table 2: Hypothetical Low-Energy Conformers of this compound Based on Analogous Systems

| Conformer | Dihedral Angle (Pyrazine-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | ~60° (gauche) | 0.00 | Global minimum, likely stabilized by weak intramolecular interactions. |

| 2 | ~180° (anti) | 0.25 | A low-energy local minimum. |

| 3 | ~-60° (gauche) | 0.18 | Another low-energy local minimum. |

Relative energies are illustrative and based on findings for the azidomethyl group in analogous compounds. mdpi.com

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. computabio.comcomputabio.com These predictions are invaluable for identifying and characterizing the molecule.

For this compound, DFT calculations would be used to compute the harmonic vibrational frequencies. computabio.com A key spectroscopic marker for this molecule is the asymmetric stretching vibration of the azide (-N₃) group. Computational studies on other organic azides consistently predict a strong IR absorption peak in the region of 2100-2125 cm⁻¹. mdpi.comnih.gov This distinct peak is located in a spectral region where most other organic functional groups are transparent, making it an excellent diagnostic tool. nih.gov Other predictable vibrations would include the C-H stretching of the pyrazine ring and the methylene group, as well as various bending and ring deformation modes.

NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations help in assigning experimental spectra and confirming the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies for the Azidomethyl Group

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Asymmetric N₃ Stretch | 2100 - 2125 | Strong IR |

| Symmetric N₃ Stretch | 1250 - 1300 | Weak IR, Stronger Raman |

| N₃ Bend | 650 - 700 | Moderate IR |

Frequency ranges are based on computational data from analogous organic azides. mdpi.comnih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is crucial for mapping out reaction pathways and understanding chemical reactivity. nist.govmdpi.comresearchgate.net For this compound, a primary reaction of interest is its thermal decomposition, a characteristic reaction of organic azides. nih.govresearchgate.netyoutube.com This process typically involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.

Reaction pathway analysis involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. mit.edu The energy difference between the reactant and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. Computational methods can determine the geometry of the TS and calculate kinetic parameters like the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡). mdpi.com Statistical models based on quantum mechanical descriptors have also been developed to predict the decomposition temperatures of azides. nih.gov For this compound, the decomposition would likely proceed via the cleavage of the N-N₂ bond, and computational modeling could precisely map this process and predict its energetic favorability.

Table 4: Illustrative Activation Parameters for Thermal Decomposition of an Organic Azide

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Ea | Activation Energy | 30 - 40 kcal/mol |

| ΔH‡ | Enthalpy of Activation | 29 - 39 kcal/mol |

| ΔG‡ | Gibbs Free Energy of Activation | 35 - 45 kcal/mol |

Values are representative for the thermal decomposition of similar organic azides to form a nitrene.

Solvent Effects and Solvation Models in Computational Chemistry

Chemical processes are often significantly influenced by the solvent environment. wikipedia.org Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as explicit or implicit. rsc.orgwikipedia.orgresearchgate.net

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. While this approach provides a detailed, atomistic picture, it is computationally very expensive.

Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a defined dielectric constant (ε). wikipedia.org This method offers a balance between accuracy and computational efficiency. researchgate.netacs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgpyscf.orgmqs.dkfaccts.de These models create a cavity around the solute molecule and calculate the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum. mqs.dk For a molecule like this compound, these models could be used to predict how its conformational preferences, spectroscopic properties, and reaction energetics change when moving from the gas phase to a solvent like water or ethanol.

Table 5: Comparison of Common Implicit Solvation Models

| Model | Full Name | Key Feature |

|---|---|---|

| PCM | Polarizable Continuum Model | Solves the electrostatic equations for a dielectric medium. Various flavors exist (IEF-PCM, C-PCM). pyscf.orgacs.org |

| COSMO | Conductor-like Screening Model | Approximates the dielectric with a conducting medium, simplifying calculations. wikipedia.orgmqs.dk |

| SMD | Solvation Model based on Density | A universal solvation model that uses the solute's electron density to define the cavity. acs.orgfaccts.deacs.org |

Advanced Analytical and Spectroscopic Methodologies for Characterization of 2 Azidomethyl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(azidomethyl)pyrazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the pyrazine (B50134) ring and the azidomethyl substituent.

In ¹H NMR spectroscopy, the protons of the pyrazine ring typically appear in the aromatic region, downfield from tetramethylsilane (B1202638) (TMS). The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the azidomethyl group. The three distinct protons on the pyrazine ring would be expected to exhibit characteristic splitting patterns due to spin-spin coupling. The two protons of the azidomethyl (-CH₂N₃) group would likely appear as a singlet, shifted downfield due to the electronegativity of the attached azide (B81097) group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the pyrazine ring will resonate at distinct chemical shifts, again influenced by the nitrogen atoms and the substituent. The carbon of the azidomethyl group is also readily identifiable. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-3 | 8.5 - 8.7 | - |

| H-5 | 8.6 - 8.8 | - |

| H-6 | 8.4 - 8.6 | - |

| -CH₂- | 4.5 - 4.8 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 143 - 146 |

| C-5 | - | 145 - 148 |

| C-6 | - | 142 - 145 |

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound. The most characteristic vibrational mode is the asymmetric stretch of the azide (-N₃) group, which gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2160 cm⁻¹. mdpi.com This band is a definitive indicator of the presence of the azide functionality.

The pyrazine ring itself exhibits a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower frequencies. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrazine ring, which may be weak or inactive in the IR spectrum. The combination of both IR and Raman data allows for a comprehensive analysis of the molecule's vibrational modes.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) asymmetric stretch | IR | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium |

| Pyrazine ring (C=N, C=C) stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| CH₂ bend | IR | 1400 - 1450 | Medium |

| C-N stretch | IR, Raman | 1000 - 1200 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can further confirm its structure. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

A characteristic and dominant fragmentation pathway for aromatic azides is the loss of a molecule of nitrogen (N₂) from the azide group. researchgate.netdtic.mil This results in a prominent fragment ion at M-28. Subsequent fragmentation of the pyrazine ring would lead to smaller charged fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, providing confirmation of the elemental composition. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed to minimize fragmentation and enhance the observation of the molecular ion.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (relative to M) | Proposed Structure |

|---|---|---|

| [M]⁺ | M | Molecular Ion |

| [M-28]⁺ | M-28 | Loss of N₂ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a versatile method for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating this compound from starting materials and byproducts. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile pyrazine derivatives. nih.govresearchgate.net A capillary column with a suitable stationary phase, such as a nonpolar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol phase, would be used for separation. The retention time in GC provides a measure of the compound's volatility and interaction with the stationary phase, while the coupled mass spectrometer allows for its positive identification. Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks, often using silica (B1680970) gel plates and a mixture of organic solvents as the mobile phase. jconsortium.com

Table 4: Representative Chromatographic Conditions for the Analysis of Pyrazine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 silica | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC | DB-5 (5% phenyl-methylpolysiloxane) | Helium | Mass Spectrometry (MS) |

Emerging Research Directions and Future Perspectives in 2 Azidomethyl Pyrazine Chemistry

Development of Novel Catalytic Systems for 2-(Azidomethyl)pyrazine Transformations

The transformation of this compound into more complex molecules is a cornerstone of its utility. Future research is increasingly directed towards sophisticated catalytic systems that offer higher efficiency, selectivity, and greener reaction conditions.

Transition Metal Catalysis: The azide (B81097) group of this compound is highly amenable to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org Research is focused on developing novel copper-based heterogeneous catalysts that offer improved reusability and lower metal leaching compared to homogeneous systems. mdpi.commdpi.com For instance, supporting copper complexes on materials like silica (B1680970) gel or within covalent triazine frameworks allows for reactions in environmentally benign solvents like water, enhancing the sustainability of the process. mdpi.comresearchgate.net

Beyond the well-established CuAAC, other transition metals are being explored to catalyze different transformations of the pyrazine (B50134) ring itself. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, traditionally used for functionalizing halopyrazines, could be adapted for derivatives of this compound, enabling the introduction of a wide array of substituents. utwente.nlrsc.orgresearchgate.net

Biocatalysis: A significant emerging area is the use of enzymes for pyrazine synthesis and modification. Biocatalytic approaches offer mild reaction conditions, high selectivity, and a reduced environmental footprint. nih.gov Enzymes like transaminases are being used for the synthesis of pyrazine precursors (α-amino ketones) from α-diketones. nih.gov Lipases, such as Lipozyme® TL IM, have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters, a process that can be integrated into continuous-flow systems for enhanced efficiency. nih.gov The application of such biocatalytic methods to transform this compound or its precursors could provide a sustainable pathway to novel derivatives.

| Catalyst Type | Reaction Example | Key Advantages |

| Heterogeneous Copper Catalysts | Azide-Alkyne Cycloaddition (CuAAC) | Reusability, low metal leaching, use of green solvents (e.g., water). mdpi.com |

| Palladium Complexes | Suzuki, Heck, Sonogashira Cross-Coupling | C-C and C-X bond formation on the pyrazine ring. utwente.nlresearchgate.net |

| Biocatalysts (e.g., Lipases) | Amide bond synthesis | Mild conditions, high selectivity, green chemistry principles. nih.gov |

| Biocatalysts (e.g., Transaminases) | Synthesis of pyrazine precursors | Chemo-selective amination. nih.gov |

Integration into Flow Chemistry and Microreactor Technologies

The synthesis and handling of organic azides can pose safety risks due to their potential instability. nih.gov Flow chemistry, utilizing microreactors, offers a powerful solution by performing reactions in a continuous, small-volume stream. This technology provides superior control over reaction parameters like temperature and residence time, significantly enhances safety, and facilitates scalability. nih.govresearchgate.netmdpi.com

The synthesis of this compound itself, typically achieved through nucleophilic substitution of 2-(chloromethyl)pyrazine (B1585198) with sodium azide, is an ideal candidate for transfer to a flow process. Continuous-flow systems have been successfully developed for the synthesis of other organic azides and for various pyrazine derivatives, demonstrating the feasibility and benefits of this approach. nih.govtechnologynetworks.comresearchgate.net These systems can reduce reaction times, improve yield and purity, and allow for the safe on-demand generation of the compound, avoiding the need to store potentially hazardous intermediates. nih.govmit.edu The integration of catalysis (both homogeneous and heterogeneous) within these flow reactors further streamlines multi-step syntheses, combining reaction and purification into a single, automated process. nih.govresearchgate.net

Exploration of Sustainable and Renewable Feedstocks for Synthesis

In line with the principles of green chemistry, a major future direction is the synthesis of pyrazine compounds from renewable biomass rather than petroleum-based precursors. researchgate.netrsc.org Research has demonstrated viable pathways to N-heterocycles from bio-based sources. mdpi.comnih.gov

Specific strategies relevant to pyrazine synthesis include:

From Biomass-Derived Diols: Heterogeneous catalysts, such as Pt/CeO₂/Al₂O₃, have been developed to synthesize pyrazines directly from biomass-derived vicinal diols and ammonia (B1221849). acs.orgresearchgate.net This acceptorless dehydrogenative coupling strategy provides a direct route from renewable feedstocks.

From Sugars and Amino Acids: Pyrazines can be produced through the reaction of cellulosic-derived sugars (like fructose (B13574) or glucose) with ammonium (B1175870) hydroxide (B78521) and amino acids. oup.com This mimics the Maillard reaction, a natural process responsible for the formation of pyrazines in cooked foods. mdpi.com

Microbial Biosynthesis: Fermentation processes using specific bacterial strains, such as Bacillus subtilis, are capable of producing alkylpyrazines. nih.gov By optimizing the culture conditions and providing specific precursors like L-threonine, the microbial production of targeted pyrazine structures can be achieved. mdpi.comnih.gov

These approaches pave the way for producing the core pyrazine scaffold of this compound from sustainable sources, significantly reducing the environmental impact of its synthesis.

| Feedstock Source | Synthetic Approach | Resulting Products |

| Biomass-derived vicinal diols | Heterogeneous catalysis with ammonia | Substituted pyrazines. acs.orgresearchgate.net |

| Cellulosic-derived sugars | Reaction with ammonia and amino acids | Alkylpyrazines. oup.com |

| Microorganisms (Bacillus subtilis) | Fermentation/Biosynthesis | Various alkylpyrazines (e.g., 2,5-dimethylpyrazine). nih.gov |

Potential in Advanced Functional Materials Design (Focus on Synthetic Chemistry Leading to Materials)

The true potential of this compound as a building block lies in its application for creating advanced functional materials. The azide group is a powerful chemical handle for covalent modification and polymerization through reactions like the CuAAC. mdpi.com This allows the pyrazine unit, with its unique electronic and coordination properties, to be incorporated into a variety of material architectures. acs.org

A key research direction is the synthesis of novel pyrazine-based polymers. Recently, biobased pyrazine-containing polyesters have been synthesized from dimethylpyrazine dipropionic acid, a monomer derivable from glutamic acid. acs.org These materials exhibit a range of thermal properties, with some being amorphous and others semi-crystalline, indicating their potential for diverse applications. By using this compound as a monomer or a cross-linking agent via "click" polymerization, new classes of polymers with tailored properties could be accessed. The incorporation of the pyrazine ring is expected to influence charge transport, thermal stability, and metal-coordinating properties, making these materials interesting for optoelectronics and sensing.

Synergistic Research with Other Azide and Pyrazine Derivatives

The future of this compound research also involves its strategic combination with other functionalized pyrazines and azides to create molecules with synergistic or enhanced properties. The pyrazine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com

One promising strategy is the creation of hybrid molecules. By using this compound as a linker, researchers can covalently connect the pyrazine moiety to another biologically active molecule, such as a natural product or another heterocyclic compound, via the azide's click reactivity. nih.gov This can lead to new chemical entities with improved pharmacological profiles, potentially overcoming challenges like poor solubility or target specificity of the parent compounds. For example, combining the pyrazine structure with polyphenols has been shown to yield compounds with enhanced anticancer activity. nih.gov This synergistic approach, where this compound acts as a molecular bridge, opens a vast chemical space for the development of next-generation therapeutics and functional molecules.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 2-(azidomethyl)pyrazine derivatives while minimizing side reactions?

Methodological Answer:

- Catalyst Selection: Tungsten-based catalysts (e.g., [HW₂O₇]⁻ and [W₄O₁₃]²⁻) enhance cyclization efficiency by stabilizing intermediates during glucose-to-pyrazine conversion. A three-fold yield improvement was observed for 2-methyl pyrazine derivatives .

- Cross-Coupling Reactions: Iron-catalyzed Suzuki-Miyaura coupling with arylboronic acids allows regioselective functionalization of pyrazine rings. Gas chromatography-mass spectrometry (GC-MS) confirmed product purity (e.g., 2-mesitylpyrazine) .

- Side Reaction Mitigation: Isotope-labeling and ESI-MS analysis can track fragmentation pathways, enabling reaction condition adjustments (e.g., pH, temperature) to suppress undesired byproducts .

Table 1: Catalyst Performance in Pyrazine Synthesis

| Catalyst | Yield Enhancement | Key Role | Reference |

|---|---|---|---|

| [HW₂O₇]⁻ | 3× | Stabilizes glucose fragments | |

| FeCl₃ | 2.5× | Facilitates C–N coupling |

What spectroscopic methods are effective for characterizing this compound and its metal complexes?

Methodological Answer:

- GC × GC-TOFMS/NPD: Detects methoxypyrazines at sub-ppb levels using isotope dilution (e.g., d₃-IBMP for quantitation) .

- Resonance Raman (RR): Identifies charge-transfer states in metal complexes (e.g., Ru(II)-pypz) by analyzing vibrational modes of the pyrazine ring .

- NMR Analysis: DEPT and ¹H-¹³C COSY resolve degradation products (e.g., deoxyfructosazine in glucosamine degradation studies) .

What biological screening strategies are used to evaluate this compound derivatives?

Methodological Answer:

- Antimycobacterial Assays: Substituted pyrazinecarboxamides are tested against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assays (MIC values: 1–10 µg/mL) .

- CYP2E1 Inhibition: Liver fibrosis models (e.g., dimethylnitrosamine-treated rats) assess chemopreventive effects via RT-PCR analysis of TGF-β1 suppression .

How do solvent and pH conditions affect the stability of this compound?

Methodological Answer:

- Acidic Conditions: Protonation of pyrazine nitrogen atoms increases reactivity, as shown by spectrophotometric titrations of [MII(CN)₅pz]³⁻ complexes (pKa = 0.41–1.24) .

- Aqueous Solutions: Degradation studies at 100°C revealed formation of 2-(tetrahydroxybutyl)pyrazine derivatives, monitored via LC-MS .

What crystallographic techniques resolve the structure of this compound metal complexes?

Methodological Answer:

- X-ray Diffraction: Confirmed Jahn-Teller distortions in Cu(II)-pyrazine complexes (e.g., C₁₀H₁₃Cu₂N₈O₄Cl₃) .

- DFT Calculations: Predicted S/p and p–p interactions in pyrazine-2-thiocarboxamide crystals, validated experimentally .

Advanced Research Questions

How do non-radiative transitions in pyrazine derivatives influence their photochemical stability?

Methodological Answer:

- Vibronic Coupling: Strong S₁/S₂ state coupling in pyrazine leads to ultrafast internal conversion (10–100 fs), modeled via MCTDH wave packet propagation .

- Pressure-Dependent Luminescence: Fluorescence quenching in pyrazine-SF₆ mixtures correlates with collisional energy transfer, deviating from Stern-Volmer kinetics .

What computational approaches model the electronic structure of this compound in excited states?

Methodological Answer:

- MCTDH Simulations: A 24-mode Hamiltonian reproduces S₂ absorption spectra (error < 5 nm) by including all vibrational modes and symmetry constraints .

- DFT Benchmarking: Charge polarization in Ru(II)-pypz MLCT states was validated using B3LYP/def2-TZVP calculations .

How do steric and electronic effects govern regioselectivity in pyrazine functionalization?

Methodological Answer:

- Steric Maps: Molecular volume calculations (e.g., for 2-(4-iodophenyl)pyrazine) predict preferential substitution at the para position due to reduced steric hindrance .

- Hammett Analysis: Electron-withdrawing groups (e.g., –CF₃) deactivate pyrazine rings, lowering cross-coupling yields by 15–20% .

What mechanisms underlie the antioxidant activity of pyrazine derivatives?

Methodological Answer:

- Radical Scavenging: Aminopyrazines inhibit lipid peroxidation via HAT (hydrogen atom transfer) mechanisms, confirmed by EPR spin-trapping .

- Metal Chelation: Pyrazine-2-amidoxime binds Fe³⁺, disrupting Fenton reactions (log K = 4.2) .

How can researchers analyze contradictory data in pyrazine degradation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten